molecular formula C23H24ClN3O4 B2971342 Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 941941-00-0

Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2971342
CAS RN: 941941-00-0
M. Wt: 441.91
InChI Key: NPMYOWWKQRVZEW-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. It might also include information about the compound’s appearance (solid, liquid, color, etc.) and any notable physical or chemical properties .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary purification steps .


Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s exact structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .


Physical And Chemical Properties Analysis

This could involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis Applications

Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is involved in the synthesis of various compounds with potential scientific applications. For instance, it has been used in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting its utility in creating molecules with potential biochemical activity (Huard et al., 2012).

Role in Cytotoxicity Studies

This compound plays a role in the synthesis of heterocyclic compounds that have been screened for cytotoxic activities, indicating its relevance in the development of potential therapeutic agents (Hegazi et al., 2010).

Utility in Heterocyclic Chemistry

It is involved in reactions leading to various heterocyclic derivatives, showcasing its versatility in the field of organic chemistry. These derivatives have potential applications in pharmaceutical and material science fields (Harb et al., 1989).

Antimicrobial Activity Studies

Derivatives synthesized using this compound have been evaluated for their antimicrobial activity, signifying its importance in the discovery of new antibacterial and antifungal agents (Patel et al., 2011).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards .

properties

IUPAC Name

ethyl 9-chloro-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-10-8-23(9-11-26)27-20(18-13-16(24)6-7-21(18)31-23)14-19(25-27)15-4-3-5-17(28)12-15/h3-7,12-13,20,28H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMYOWWKQRVZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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